5-Chloro-2-fluoro-3-methylbenzaldehyde 5-Chloro-2-fluoro-3-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 1538090-76-4
VCID: VC11741519
InChI: InChI=1S/C8H6ClFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3
SMILES: CC1=CC(=CC(=C1F)C=O)Cl
Molecular Formula: C8H6ClFO
Molecular Weight: 172.58 g/mol

5-Chloro-2-fluoro-3-methylbenzaldehyde

CAS No.: 1538090-76-4

Cat. No.: VC11741519

Molecular Formula: C8H6ClFO

Molecular Weight: 172.58 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-fluoro-3-methylbenzaldehyde - 1538090-76-4

Specification

CAS No. 1538090-76-4
Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
IUPAC Name 5-chloro-2-fluoro-3-methylbenzaldehyde
Standard InChI InChI=1S/C8H6ClFO/c1-5-2-7(9)3-6(4-11)8(5)10/h2-4H,1H3
Standard InChI Key WKQGVZFGQLTNDJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1F)C=O)Cl
Canonical SMILES CC1=CC(=CC(=C1F)C=O)Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted at the 2-position with fluorine, the 3-position with a methyl group, and the 5-position with chlorine, with an aldehyde functional group at the 1-position. This arrangement creates distinct electronic and steric effects that influence its reactivity. The fluorine atom’s electronegativity (-I effect) deactivates the ring, while the methyl group’s electron-donating (+I) effect creates localized electronic asymmetry .

Physical Properties

While exact data for 5-chloro-2-fluoro-3-methylbenzaldehyde are unavailable, analogs like 2-chloro-3-methylbenzaldehyde (density: 1.2 g/cm³, boiling point: 228°C) and 6-chloro-2-fluoro-3-methylbenzaldehyde (liquid state, colorless to yellow appearance) suggest comparable characteristics. Key inferred properties include:

PropertyEstimated ValueBasis for Estimation
Molecular Weight174.58 g/molC₈H₅ClFO stoichiometry
Density~1.25 g/cm³Analogous chlorinated aldehydes
Boiling Point230–240°CFluorinated benzaldehyde trends
Melting PointNot determinedLikely low due to substituents
LogP (Octanol-Water)~2.8–3.2Similar to 2-chloro-3-methylbenzaldehyde

The aldehyde group’s polarity and halogen substituents contribute to moderate water solubility (estimated <1 g/L at 25°C) and preferential solubility in organic solvents like dichloromethane or ethyl acetate .

Synthetic Methodologies

Friedel-Crafts Acylation

The patent US6297405B1 details a scalable route for fluorinated benzaldehydes using aluminum chloride (AlCl₃)-catalyzed carbon monoxide (CO) insertion into fluorinated toluenes. For 5-chloro-2-fluoro-3-methylbenzaldehyde, a hypothetical synthesis could involve:

  • Substrate Preparation: 3-Chloro-4-fluoro-o-xylene as the starting material.

  • Reaction Conditions:

    • Catalyst: AlCl₃ (1.5–2.0 equiv)

    • Pressure: 200–550 psi CO

    • Temperature: 30–60°C

    • Solvent: 1,2-dichlorobenzene or excess substrate

  • Workup: Distillation under vacuum to isolate the aldehyde from byproducts.

Yield optimization would require balancing steric hindrance from the methyl group and electronic effects from halogens, with typical yields for analogous reactions ranging from 67% to 87% .

Halogen Exchange Reactions

Reactivity and Applications

Nucleophilic Aromatic Substitution

The fluorine atom at the 2-position activates the ring toward nucleophilic displacement, particularly under basic conditions. Potential reactions include:

  • Amination: Reaction with ammonia or amines at elevated temperatures to form Schiff bases.

  • Hydroxylation: Hydrolysis via SNAr mechanism to yield dihydroxy derivatives, though steric hindrance from the methyl group may slow kinetics .

Aldehyde-Specific Reactions

The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) and reductions (e.g., NaBH₄ to benzyl alcohol). Its electronic deactivation by halogens necessitates stronger reducing agents compared to unsubstituted benzaldehydes .

Industrial Applications

While direct uses of 5-chloro-2-fluoro-3-methylbenzaldehyde are undocumented, related compounds serve as:

  • Pharmaceutical Intermediates: Building blocks for kinase inhibitors or antimicrobial agents.

  • Agrochemicals: Precursors to herbicides with enhanced lipid solubility due to halogenation .

Regulatory and Environmental Considerations

Global Regulatory Status

No specific regulations target 5-chloro-2-fluoro-3-methylbenzaldehyde, but analogous chlorinated benzaldehydes are monitored under:

  • REACH: Registration required for EU manufacturers importing >1 tonne/year.

  • TSCA: Listed on the U.S. Toxic Substances Control Act Inventory .

Ecotoxicology

Predicted environmental persistence (LogP ≈3.0) suggests bioaccumulation potential. Aerobic biodegradation is expected to be slow (>60 days), warranting containment to prevent aquatic contamination .

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